molecular formula C9H18N2O B2970699 1-Amino-4,4-dimethylcyclohexane-1-carboxamide CAS No. 1407337-79-4

1-Amino-4,4-dimethylcyclohexane-1-carboxamide

Cat. No.: B2970699
CAS No.: 1407337-79-4
M. Wt: 170.256
InChI Key: SCEKEGZXSWOPCH-UHFFFAOYSA-N
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Description

1-Amino-4,4-dimethylcyclohexane-1-carboxamide (CAS: 1407337-79-4) is a non-proteinogenic cyclohexane-based compound with a carboxamide and an amino group at position 1 and two methyl substituents at the 4,4 positions of the cyclohexane ring. Its molecular formula is C₉H₁₈N₂O, with a molecular weight of 170.25 g/mol and a PubChem CID of 64417018 . The compound is commercially available as a powder, requiring storage at 4°C for stability . It is utilized in life science research and pharmaceutical development, particularly as a building block for drug discovery due to its rigid cyclohexane backbone and functional groups .

Properties

IUPAC Name

1-amino-4,4-dimethylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)3-5-9(11,6-4-8)7(10)12/h3-6,11H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEKEGZXSWOPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C(=O)N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Compound Molecular Formula MW (g/mol) Substituents Key Properties
1-Amino-4,4-dimethylcyclohexane-1-carboxamide C₉H₁₈N₂O 170.25 4,4-dimethyl, 1-carboxamide, 1-amino Powder, stable at 4°C
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid C₇H₁₁F₂NO₂ 215.63 (HCl salt) 4,4-difluoro, 1-carboxylic acid Alters fluorescence, pKa, and log D
1-Aminocyclohexane-1-carboxamide C₇H₁₂N₂O 156.18 Unsubstituted cyclohexane Used in pyrimidine synthesis (31% yield)
1-Acetamido-4-methylcyclohexane-1-carboxylic acid C₁₀H₁₇NO₃ 215.25 4-methyl, 1-acetamido, 1-carboxylic acid Enhanced metabolic stability
Key Observations:
  • Steric and Electronic Effects : The 4,4-dimethyl groups in the target compound increase steric hindrance and lipophilicity compared to the 4,4-difluoro analogue, which introduces electronegativity and polarity .
  • Functional Groups: The carboxamide group in the target compound enhances hydrogen-bonding capacity and stability relative to carboxylic acid derivatives (e.g., 1-amino-4,4-difluorocyclohexane-1-carboxylic acid), which may exhibit higher acidity and solubility .
This compound
  • Synthesis: No explicit synthesis route is provided in the evidence, but related compounds (e.g., 1-aminocyclohexane-1-carboxamide) are synthesized via coupling reactions with amines and carbonyl precursors .
1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid
  • Synthesis : Prepared in 22% yield over three steps from a commercially available ketone. Fluorine substitution preserves cyclohexane geometry but modifies fluorescence and partition coefficients (log D) .
  • Applications : Valued in drug discovery for its improved pharmacokinetic properties, such as membrane permeability .
Acetamido Derivatives
  • Example: 1-Acetamido-4-methylcyclohexane-1-carboxylic acid (CAS: 90978-97-5) is synthesized via acetylation of amino groups, enhancing metabolic stability compared to primary amines .

Biological Activity

1-Amino-4,4-dimethylcyclohexane-1-carboxamide (CAS Number: 1407337-79-4) is a compound with significant potential in various biological applications. This article explores its synthesis, biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H18N2O
  • Molecular Weight : 170.25 g/mol
  • IUPAC Name : this compound

The compound features an amino group and a carboxamide group, which are crucial for its biological interactions. The structural characteristics allow it to participate in hydrogen bonding and other molecular interactions that are essential for its activity in biological systems.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of 4,4-dimethylcyclohexanone with ammonia or amines under controlled conditions. The process often includes the formation of an imine intermediate followed by reduction to yield the desired amine product.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxamide group can engage in diverse interactions such as hydrogen bonding and van der Waals forces. These interactions are essential for modulating various biological processes .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Enzyme Interaction : The compound has been investigated for its potential to influence enzyme-substrate interactions and protein-ligand binding, making it a candidate for further pharmacological studies.
  • Therapeutic Potential : Preliminary research suggests that it may possess therapeutic properties due to its interaction with biological targets. For instance, compounds with similar structures have shown efficacy against specific cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityObservations
SHP1 ActivationCompound showed low micromolar activating effects on SHP1 with significant selectivity over SHP2.
Anti-tumor EffectsDemonstrated IC50 values ranging from 1.65–5.51 μM against leukemia and lung cancer cells.
Enzyme Substrate InteractionPotential candidate for studying enzyme-substrate interactions due to structural features.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameKey DifferencesPotential Applications
1-Amino-4-methylcyclohexane-1-carboxamideOnly one methyl group at the 4-positionDifferent reactivity and interactions
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acidContains a carboxylic acid instead of carboxamideVarying chemical properties
1-Amino-4,4-dimethylcyclohexane-1-methanolHydroxyl group replaces carboxamideDifferent reactivity and applications

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-Amino-4,4-dimethylcyclohexane-1-carboxamide, and what intermediates are critical for stereochemical control?

  • Methodological Answer : Retrosynthetic analysis suggests starting with substituted cyclohexanones (e.g., 4,4-dimethylcyclohexanone) to introduce amino and carboxamide groups. A ketal-protected intermediate enables stepwise functionalization, as demonstrated in fluorinated cyclohexane amino acid syntheses . Key steps include reductive amination for amino group installation and carbodiimide-mediated coupling for carboxamide formation. Steric hindrance from the 4,4-dimethyl groups necessitates optimized reaction conditions (e.g., low-temperature amidation to minimize side reactions).

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